![molecular formula C42H42N4O3 B1249810 strychnogucine A](/img/structure/B1249810.png)
strychnogucine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnogucine A is a bisindole alkaloid with a strychnine substructure isolated from the roots of Strychnos icaja and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a bisindole alkaloid and a ring assembly.
Scientific Research Applications
Antimalarial and Antitrypanosomal Activity
Strychnogucine B, closely related to Strychnogucine A, exhibits promising in vivo antimalarial activity. In a study on Plasmodium berghei in mice, it was found to significantly suppress parasitemia. However, it showed only moderate in vitro antitrypanosomal activity and was inactive against Leishmania mexicana promastigotes, highlighting its selective efficacy against malaria (Beaufay et al., 2018).
Interaction with Glycine Receptor
Research on derivatives of Strychnine, from which Strychnogucine A is derived, indicates minimal interaction with the glycine receptor at concentrations greater than 1 microM. This is significant in considering the potential use of Strychnogucine A as an antimalarial drug, given the importance of avoiding convulsant strychnine-like properties (Philippe et al., 2006).
Anti-Plasmodial Properties
Strychnogucine A has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum. One study highlighted its moderate activity against various Plasmodium strains, indicating potential as a new antimalarial lead compound (Frédérich et al., 2001).
Synthesis and Derivatives
Significant research has been conducted on synthesizing derivatives of Strychnogucine A and related compounds. These studies are crucial in understanding the structural and pharmacological properties of these alkaloids, potentially leading to the development of new therapeutic agents (Zhao et al., 2016).
Anticancer Potential
There is evidence suggesting that Strychnogucine A derivatives, like sungucine and isosungucine, have cytotoxic effects against human cancer cell lines, particularly leukemia cells. This opens up potential research avenues for these compounds in cancer therapy (Lansiaux et al., 2002).
Antibacterial Applications
Strychnogucine A has been studied for its antibacterial properties, particularly in targeting Vibrio cholera. Computational studies have identified Strychnogucine A as a potential inhibitor of HapR, a key regulator in the expression of virulence genes in Vibrio cholera, suggesting its use in combating cholera (Qamar et al., 2021).
properties
Product Name |
strychnogucine A |
---|---|
Molecular Formula |
C42H42N4O3 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15S,15aR,15bR)-15-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1 |
InChI Key |
PXWJNFJRUYWQOX-DSNAYJLUSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4=CCC(=O)N5[C@@H]4[C@]3(C[C@@H]2[C@H]6[C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
Canonical SMILES |
CC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
synonyms |
strychnogucine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.